4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a pyrrolidine ring sulfonylated at the 1-position with a 3,4-dimethoxyphenyl group. The 3-position of the pyrrolidine is ether-linked to a 6-methyl-substituted pyran-2-one moiety. This compound’s molecular formula is C₁₉H₂₃NO₇S, with a molecular weight of 433.45 g/mol.
Properties
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-12-8-14(9-18(20)25-12)26-13-6-7-19(11-13)27(21,22)15-4-5-16(23-2)17(10-15)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORUYYSBNCKTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can modulate the release of extracellular vesicles, which are crucial for cell-to-cell communication and the transport of biomolecules.
Cellular Effects
The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the release of extracellular vesicles, it can affect the communication between cells and alter the cellular microenvironment. Additionally, the inhibition of nSMase2 by 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to changes in lipid metabolism and the regulation of stress responses in cells.
Molecular Mechanism
At the molecular level, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of nSMase2, inhibiting its enzymatic activity and preventing the hydrolysis of sphingomyelin to ceramide. This inhibition disrupts the biogenesis of extracellular vesicles and alters the composition of lipid rafts in the cell membrane. Furthermore, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to sustained inhibition of nSMase2 activity and prolonged effects on extracellular vesicle release and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit nSMase2 activity and modulate extracellular vesicle release without causing significant toxicity. At higher doses, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may exhibit toxic effects, including alterations in lipid metabolism and cellular stress responses. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is involved in several metabolic pathways, primarily through its interaction with nSMase2. By inhibiting this enzyme, the compound affects the sphingolipid metabolism pathway, leading to changes in the levels of sphingomyelin, ceramide, and other related metabolites. Additionally, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that mediate its uptake and efflux, influencing its localization and accumulation within cells. Additionally, binding proteins in the cytoplasm and organelles can affect the distribution and activity of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, determining its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is critical for its activity and function. The compound has been observed to localize to specific compartments within the cell, including the endoplasmic reticulum, Golgi apparatus, and lipid rafts in the plasma membrane. Targeting signals and post-translational modifications play a role in directing 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one to these subcellular locations, where it can exert its effects on nSMase2 activity, extracellular vesicle release, and lipid metabolism.
Biological Activity
The compound 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Features
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyrrolidine Ring | Facilitates interactions with biological targets |
| Sulfonyl Group | Enhances solubility and reactivity |
| 3,4-Dimethoxyphenyl Group | Imparts unique electronic properties |
| 6-Methyl-2H-Pyran-2-One | Provides structural stability and influences activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring enhances the compound's ability to engage in hydrogen bonding, which is crucial for binding to biological receptors. Additionally, the methoxy groups on the phenyl ring may modulate electronic properties, influencing the compound's overall efficacy against various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the sulfonyl group demonstrate broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against various pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. Analogues have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, compounds with similar structural motifs have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HT29 and Jurkat). The results indicated that certain analogues exhibited potent growth-inhibitory effects, suggesting a promising avenue for developing new anticancer therapies . -
Antimicrobial Testing :
Another investigation tested a series of related compounds for antimicrobial activity against Gram-positive bacteria. The results highlighted that compounds featuring the sulfonyl moiety showed enhanced antibacterial effects compared to their non-sulfonylated counterparts . -
Inflammation Modulation :
In a recent study focusing on inflammation, derivatives of this compound were shown to significantly reduce levels of inflammatory markers in cell cultures, indicating potential therapeutic applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous molecules:
Key Observations:
Sulfonamide vs. Benzoyl Ester () :
- The target compound’s 3,4-dimethoxyphenyl sulfonyl group is more electron-withdrawing and polar than the 3-(benzyloxy)benzoyl group in the analogous compound from . This difference may enhance stability against hydrolysis (sulfonamides are less prone to degradation than esters) and alter binding affinity in biological systems .
- The 6-methyl substituent on the pyran-2-one is conserved in both compounds, suggesting its role in maintaining lactone ring conformation or lipophilicity.
- Compounds with pyrimidine-pyrazole or polycyclic fused systems () exhibit higher molecular complexity and fluorinated groups, which often improve metabolic stability and target selectivity. However, the target compound’s simpler pyrrolidine-pyran-2-one scaffold may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by etherification with pyran-2-one, a pathway inferred from analogous syntheses ().
- Physicochemical Properties : The absence of data on solubility, logP, or pKa limits predictive modeling for bioavailability.
- Biological Data: No evidence directly links the target compound to specific assays. Future studies should prioritize enzymatic screens (e.g., cyclooxygenase or acetylcholinesterase inhibition) given structural parallels to known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
